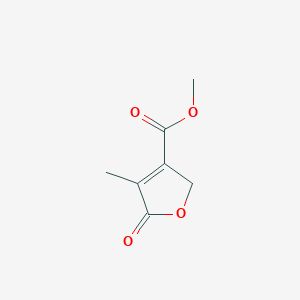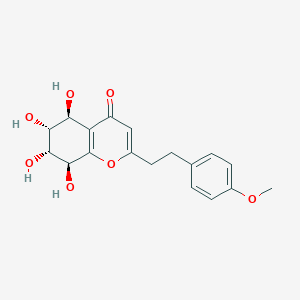
(1E)-1-(4-methylphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(4-methylphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydrazone linkage, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-methylphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between (4-methylphenyl)ethanone and (4-phenyl-1,3-thiazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(4-methylphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where nucleophiles can replace one of the substituents on the hydrazone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the hydrazone linkage, potentially leading to the formation of amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(4-methylphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-1-(4-methylphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The hydrazone linkage may allow the compound to form stable complexes with metal ions or proteins, potentially disrupting their normal function. This interaction could lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-1-(4-methylphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone: Unique due to its specific hydrazone linkage and thiazole ring.
This compound analogs: Compounds with similar structures but different substituents on the thiazole ring or hydrazone linkage.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazone linkage and thiazole ring make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H17N3S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-13-8-10-15(11-9-13)14(2)20-21-18-19-17(12-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,19,21)/b20-14+ |
InChI-Schlüssel |
MFJIJELSUGOCJC-XSFVSMFZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=CS2)C3=CC=CC=C3)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=CS2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




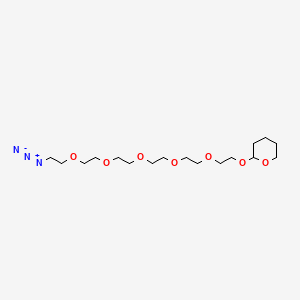
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
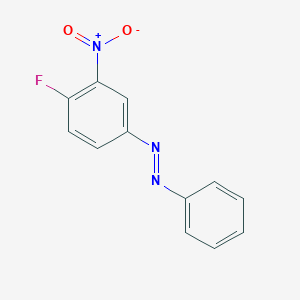


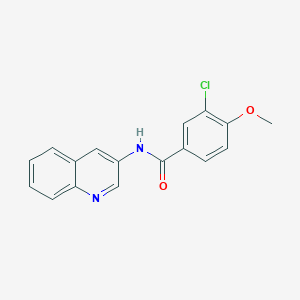
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)

